Z-D-Nle-ONp

Peptide Synthesis Quality Control Chiral Purity

Synthesizing oxidation-resistant peptide analogs often fails due to methionine sulfoxide formation. Z-D-Nle-ONp provides a direct solution as an activated D-norleucine building block for introducing a stable methionine isostere. This eliminates oxidative degradation pathways that compromise long-acting therapeutic peptide candidates. • Enables direct solid-phase incorporation of D-Nle residues under mild conditions • Defined optical rotation (+26±1°) and melting point (63-67 °C) ensure rigorous incoming QC verification • Sterically distinct from L-isomers and other D-amino acid esters, providing stereochemical integrity for reproducible coupling

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
CAS No. 31062-20-1
Cat. No. B554495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Nle-ONp
CAS31062-20-1
SynonymsZ-D-Nle-ONp; 31062-20-1; Z-D-norleucine4-nitrophenylester; 96950_ALDRICH; 96950_FLUKA; ZINC2522556; 7892AH; Z-D-2-aminohexanoicacid-p-nitrophenylester; K-7386
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)/t18-/m1/s1
InChIKeyUFQPOFZGPUCSGU-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Nle-ONp Procurement Guide


Z-D-Nle-ONp (Z-D-norleucine 4-nitrophenyl ester; CAS 31062-20-1) is a D-amino acid derivative featuring a benzyloxycarbonyl (Z) protected amine and an activated p-nitrophenyl ester moiety . This compound serves as a key building block in peptide synthesis, particularly for introducing D-norleucine residues into peptide chains under mild coupling conditions . The D-configuration and norleucine side chain impart distinct physicochemical and stereochemical properties that differentiate it from L-isomers and other D-amino acid p-nitrophenyl ester analogs [1].

Z-D-Nle-ONp Substitution Risks


While all Z-D-amino acid p-nitrophenyl esters share a common activated ester functionality, the side-chain identity dictates critical parameters including reaction kinetics, solubility, and final peptide conformation . Substituting Z-D-Nle-ONp with analogs such as Z-D-Leu-ONp, Z-D-Val-ONp, or Z-D-Phe-ONp introduces different steric bulk, hydrophobicity, and chiral environments that can alter coupling efficiency and product stereointegrity . Furthermore, the norleucine residue itself is uniquely employed as a methionine isostere in oxidation-resistant peptide analogs, a property not shared by leucine or valine derivatives [1]. Thus, generic interchange risks compromised yield, altered bioactivity, and irreproducible results.

Z-D-Nle-ONp Comparative Evidence


Optical Rotation and Purity QC

Z-D-Nle-ONp exhibits a specific optical rotation of [α]20/D = +26±1° (c=1% in DMF), which is distinct from that of Z-D-Leu-ONp ([α]20/D = +31±2°, c=1 in DMF) [1]. This measurable difference enables independent verification of chemical identity and enantiomeric integrity. The compound is also offered at a standard purity of 99%, exceeding the 95-97% purity grades commonly available for Z-D-Phe-ONp and Z-D-Val-ONp .

Peptide Synthesis Quality Control Chiral Purity

Melting Point Identity Verification

Z-D-Nle-ONp melts at 63-67 °C, a range that is substantially lower than that of Z-D-Leu-ONp (90-97 °C) and distinct from the melting behavior of other Z-D-amino acid p-nitrophenyl esters [1]. This property provides a simple, quantitative metric for incoming material verification and is a sensitive indicator of purity.

Analytical Chemistry Material Characterization Quality Assurance

D-Enantiomer Stereospecific Synthesis

Z-D-Nle-ONp exclusively provides the D-enantiomer of norleucine, which is essential for generating D-amino acid-containing peptides with enhanced proteolytic stability or specific bioactivity profiles . The L-isomer analog (Z-L-Nle-ONp, CAS 24181-97-3) would yield peptides of opposite chirality, fundamentally altering their biological and structural properties . This stereochemical definition is not a variable parameter but a strict binary choice.

Stereochemistry Chiral Resolution Peptide Therapeutics

Nle Side-Chain Oxidation-Resistant Isostere

The norleucine (Nle) side chain is a linear, four-carbon alkyl group (logP contribution ~1.64) that mimics the steric bulk of methionine while eliminating the oxidizable sulfur atom [1][2]. This contrasts with leucine (branched, logP ~1.79) and valine (branched, logP ~1.22) [3]. In enzymatic studies, Nle-containing peptides retain significant binding potency (within 2-3 fold of Met-containing peptides) while gaining complete resistance to oxidation, a property not replicated by Leu or Val analogs [1].

Peptide Stability Oxidation Resistance Bioisostere

Z-D-Nle-ONp Application Scenarios


Oxidation-Resistant D-Nle Peptide Synthesis

Z-D-Nle-ONp is the preferred building block for solid-phase or solution-phase synthesis of peptides where a D-norleucine residue is required to replace methionine and confer oxidative stability [1]. This is critical in developing long-acting therapeutic peptides and imaging probes where methionine sulfoxide formation would otherwise compromise activity .

cGMP QC Standardization

The well-defined optical rotation (+26±1°) and melting point (63-67 °C) of Z-D-Nle-ONp enable rigorous incoming material verification in regulated manufacturing environments [2]. These quantitative metrics, which are distinct from those of common analogs like Z-D-Leu-ONp, reduce the risk of cross-contamination and support batch-to-batch consistency .

D-Amino Acid Protease Substrate Studies

In enzymology, Z-D-Nle-ONp can be used to generate p-nitrophenyl ester substrates that probe the stereospecificity of proteases and peptidases [3]. The D-configuration ensures that observed hydrolysis rates reflect true enzymatic activity rather than non-specific background cleavage, providing a cleaner assay window compared to L-isomer substrates.

Technical Documentation Hub

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